Lenalidomide-C5-OH
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Overview
Description
Lenalidomide-C5-OH is a derivative of lenalidomide, a chemical analog of thalidomide. It is known for its potent antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . This compound is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C5-OH involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor . This precursor is then subjected to hydrogenation to yield this compound . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-C5-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound .
Scientific Research Applications
Lenalidomide-C5-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of piperidine derivatives.
Biology: Investigated for its effects on cellular pathways and gene expression.
Mechanism of Action
Lenalidomide-C5-OH exerts its effects by modulating the activity of the E3 ubiquitin ligase complex protein, cereblon . This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . Additionally, it induces the degradation of CK1α in myelodysplastic syndrome cells with deletion of chromosome 5q .
Comparison with Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
CC-122: A newer analog with improved clinical efficacy and selectivity.
Uniqueness: Lenalidomide-C5-OH is unique due to its balanced profile of efficacy and safety. It has a higher therapeutic index compared to thalidomide and pomalidomide, making it a preferred choice in clinical settings .
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[7-(5-hydroxypentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H23N3O4/c22-10-3-1-2-9-19-14-6-4-5-12-13(14)11-21(18(12)25)15-7-8-16(23)20-17(15)24/h4-6,15,19,22H,1-3,7-11H2,(H,20,23,24) |
InChI Key |
JIXCJWWLJXTNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCO |
Origin of Product |
United States |
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